

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR data for 4-Ethynyl-1,1'-biphenyl

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## Compound of Interest

Compound Name: 4-Ethynyl-1,1'-biphenyl

Cat. No.: B107389

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## Spectroscopic Data Sheet: 4-Ethynyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **4-ethynyl-1,1'-biphenyl**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental context in which the data was obtained.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for **4-ethynyl-1,1'-biphenyl**, recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Data for 4-Ethynyl-1,1'-biphenyl

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.54-7.62	multiplet	8H	Aromatic Protons
7.44-7.47	multiplet	2H	Aromatic Protons
7.33-7.38	multiplet	4H	Aromatic Protons

Table 2:  $^{13}\text{C}$  NMR Data for **4-Ethynyl-1,1'-biphenyl**

Chemical Shift ( $\delta$ ) ppm	Assignment
141.0	Aromatic C
140.3	Aromatic C
132.0	Aromatic C
131.6	Aromatic C
128.9	Aromatic C
128.4	Aromatic C
128.3	Aromatic C
127.6	Aromatic C
127.0	Aromatic C
123.3	Aromatic C
122.2	Aromatic C
90.1	Acetylenic C
89.3	Acetylenic C

## Experimental Protocol

The NMR spectra were acquired on a BRUKER Avance III spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.<sup>[1]</sup> The sample was dissolved in

deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as the internal standard.<sup>[1]</sup> Coupling constants (J) are reported in Hertz (Hz).<sup>[1]</sup>

## Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **4-ethynyl-1,1'-biphenyl** with a numbering scheme to aid in the correlation of NMR signals to specific atoms.

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## References

- 1. rsc.org [rsc.org]
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